molecular formula C8H11FN2O2 B8783028 2-Butoxy-5-fluoropyrimidin-4(3H)-one

2-Butoxy-5-fluoropyrimidin-4(3H)-one

Cat. No.: B8783028
M. Wt: 186.18 g/mol
InChI Key: LTFHAQJWOBCJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-5-fluoropyrimidin-4(3H)-one (CAS: 63650-49-7) is a fluorinated pyrimidinone derivative with the molecular formula C₈H₁₁FN₂O₂ and a molecular weight of 186.18 g/mol . Its structure features a butoxy group at the 2-position and a fluorine atom at the 5-position of the pyrimidin-4(3H)-one core.

Properties

Molecular Formula

C8H11FN2O2

Molecular Weight

186.18 g/mol

IUPAC Name

2-butoxy-5-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11FN2O2/c1-2-3-4-13-8-10-5-6(9)7(12)11-8/h5H,2-4H2,1H3,(H,10,11,12)

InChI Key

LTFHAQJWOBCJPP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=C(C(=O)N1)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Alkoxy-Substituted Fluoropyrimidinones

Compound Name Substituents Molecular Weight (g/mol) Similarity Score* Key Features
This compound 2-butoxy, 5-fluoro 186.18 - Longest alkoxy chain; enhanced lipophilicity
5-Fluoro-2-propoxypyrimidin-4(3H)-one 2-propoxy, 5-fluoro 172.16 (calculated) 0.97 Shorter chain; balanced lipophilicity and solubility
5-Fluoro-2-methoxypyrimidin-4(3H)-one 2-methoxy, 5-fluoro 158.13 (calculated) 0.94 Shortest chain; higher polarity, reduced metabolic stability

*Similarity scores derived from structural comparisons in .

Key Insights :

  • Metabolic Stability : Longer alkoxy chains (e.g., butoxy) may resist oxidative metabolism better than shorter chains (e.g., methoxy), extending half-life .

Fluoropyrimidinones with Additional Substituents

Table 2: Comparison with Methyl-Substituted Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Features
5-Fluoro-2-methoxy-3-methylpyrimidin-4(3H)-one 2-methoxy, 3-methyl, 5-fluoro 158.13 Methyl group introduces steric hindrance; may alter binding affinity
2-(Biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one 3-methyl, 5-hydroxy, 2-biphenyl 282.31 Bulky biphenyl group enhances target interaction but reduces solubility

Key Insights :

  • Steric Effects : The 3-methyl group in 5-fluoro-2-methoxy-3-methylpyrimidin-4(3H)-one may hinder interactions with enzyme active sites compared to the unsubstituted 2-butoxy analog .
  • Biological Activity: Quinazolinone analogs (e.g., 2-phenyl-4(3H)-quinazolinone) demonstrate that bulky substituents (e.g., biphenyl) enhance analgesic activity, suggesting that the butoxy group in this compound could similarly optimize receptor binding .

Halogenated Pyrimidinones with Varied Halogen Placement

Table 3: Comparison with Halogen-Substituted Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Features
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one 5-chloro, 6-CF₃ 200.56 Electron-withdrawing CF₃ group increases reactivity; potential toxicity
6-Ethyl-5-fluoropyrimidin-4(3H)-one 6-ethyl, 5-fluoro 156.14 Ethyl group at 6-position may disrupt planarity, affecting DNA intercalation

Key Insights :

  • Electronic Effects: Fluorine at the 5-position (as in this compound) provides electron-withdrawing properties that stabilize the pyrimidinone ring, contrasting with chlorine or CF₃ groups, which may induce stronger electrophilic reactivity .
  • Positional Influence : Substitution at the 6-position (e.g., ethyl in 6-ethyl-5-fluoropyrimidin-4(3H)-one) could sterically interfere with biological targets compared to 2-position substitution .

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